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Abstract

MDL-29951, with the CAS number 130798-51-5, is a synthetic small molecule that has
garnered significant interest in the scientific community due to its dual pharmacological
activities. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA)
receptor, specifically at the strychnine-insensitive glycine co-agonist site. Concurrently, it acts
as a potent agonist for the orphan G protein-coupled receptor 17 (GPR17). This unique profile
makes MDL-29951 a valuable tool for investigating the roles of NMDA receptor and GPR17
signaling in various physiological and pathological processes, particularly in the central nervous
system. This technical guide provides a comprehensive overview of MDL-29951, including its
chemical properties, synthesis, pharmacological data, and detailed experimental protocols for
its characterization.

Chemical Properties and Synthesis

MDL-29951, chemically known as 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a
white to off-white solid powder.[1] Its chemical structure and properties are summarized in the
table below.
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Property Value

CAS Number 130798-51-5
Molecular Formula C12H9CI2NO4
Molecular Weight 302.11 g/mol

3-(2-carboxy-4,6-dichloro-1H-indol-3-

IUPAC Name ] ]
yl)propanoic acid
Synonyms MDL 29,951
Solubility Soluble in DMSO (=10 mM) and ethanol.[1][2]

An improved and robust synthesis of MDL-29951 has been developed, yielding approximately
75% of the final product.[3][4] The synthesis is carried out via a Japp-Klingemann condensation
of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone,
which results in a phenylhydrazone derivative. This intermediate then undergoes a Fischer
indole (diaza-Cope) rearrangement to form the final product.[3][4]

Pharmacological Profile

MDL-29951 exhibits a distinct dual pharmacology, acting on two important central nervous
system targets: the NMDA receptor and the GPR17 receptor.

NMDA Receptor Antagonism

MDL-29951 is a potent and selective antagonist at the glycine binding site of the NMDA
receptor.[5][6] This site is a co-agonist site, meaning that both glutamate and glycine (or D-
serine) must bind to the receptor for it to be fully activated. By blocking the glycine site, MDL-
29951 effectively inhibits NMDA receptor function.[5]

GPR17 Agonism

MDL-29951 has been identified as a potent agonist of the G protein-coupled receptor 17
(GPR17).[1][5] GPR17 is an orphan receptor, meaning its endogenous ligand is not definitively
known, and it is involved in the regulation of oligodendrocyte differentiation and myelination.[1]

[5]
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Other Activities

MDL-29951 has also been shown to be an allosteric inhibitor of the enzyme fructose-1,6-

bisphosphatase (F16BPase).[7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the biological activity of MDL-

29951.

Table 1: NMDA Receptor Antagonist Activity

Parameter Value Species/Tissue Assay Reference(s)
0.14 uM (140 3H]glycine
Ki HM( Rat brain [ ) ]9 Y [61[7]
nMm) binding
ICso 140 nM - Glycine binding [2]
~2000-fold for
Selectivity glycine site vs. - - [6]
glutamate site
Table 2: GPR17 Agonist Activity
Parameter Value Cell Line Assay Reference(s)
7nM -6 pM ]
Functional
ECso (assay - [2][5]
assays
dependent)
1321N1-
astrocytoma cells  Calcium
ECso 202 nM ) o [31[4]
expressing mobilization
hGPR17

Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity
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Parameter Species/Tissue ICs0 Reference(s)
ICso0 Human Liver 2.5 uM [6]
ICso0 Porcine Kidney 1.0 uyM [6]
ICso Rabbit Liver 0.21 uM [6]
ICs0 Rat Liver 11 uM [6]

Signaling Pathways

MDL-29951 modulates two distinct signaling pathways through its interaction with the NMDA
receptor and GPR17.

NMDA Receptor Signaling

As an antagonist at the glycine co-agonist site, MDL-29951 inhibits the influx of Ca2* through
the NMDA receptor channel, thereby dampening downstream signaling cascades that are
crucial for synaptic plasticity, learning, and memory.
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Caption: Antagonistic action of MDL-29951 on the NMDA receptor signaling pathway.
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GPR17 Signaling

As an agonist, MDL-29951 activates GPR17, which can couple to multiple G protein subtypes
(Gai, Gaqg, and Gas), leading to diverse downstream effects.[1][5] This includes the inhibition of
adenylyl cyclase (via Gai), stimulation of phospholipase C (via Gaq) leading to calcium
mobilization, and activation of the MAPK/ERK pathway.[1][5] GPR17 activation by MDL-29951
also leads to the recruitment of B-arrestin.[6]
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Caption: GPR17 signaling pathways activated by MDL-29951.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MDL-
29951.

[*H]Glycine Binding Assay (NMDA Receptor)

This protocol is adapted from Baron et al. (1992).

Objective: To determine the binding affinity (Ki) of MDL-29951 for the glycine site of the NMDA
receptor.

Materials:

Rat forebrain membranes

e [3H]Glycine (radioligand)

e MDL-29951

e Glycine (for non-specific binding)
o Tris-HCI buffer (50 mM, pH 7.4)
o Glass fiber filters

 Scintillation vials and cocktall

« Filtration manifold

Scintillation counter

Procedure:

e Prepare rat forebrain membranes and resuspend in Tris-HCI buffer.
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In a final volume of 1 mL, incubate the membranes (approximately 0.3 mg protein) with 50
nM [3H]glycine and varying concentrations of MDL-29951.

For determination of non-specific binding, add 1 mM unlabeled glycine.

Incubate the mixture for 10 minutes at 4°C.

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

Wash the filters three times with 4 mL of ice-cold Tris-HCI buffer.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

Calculate the specific binding and determine the Ki value for MDL-29951 using appropriate
software.

Calcium Mobilization Assay (GPR17)

This protocol is based on the methods described by Hennen et al. (2013).

Objective: To measure the ability of MDL-29951 to induce intracellular calcium mobilization via
GPR17 activation.

Materials:

HEK293 cells stably expressing human GPR17

Fura-2 AM or other suitable calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

MDL-29951

Fluorometric imaging plate reader (FLIPR) or equivalent

Procedure:
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» Plate the GPR17-expressing HEK293 cells in a 96-well plate and grow to confluence.

e Load the cells with Fura-2 AM (e.g., 5 uM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60
minutes at 37°C.

e Wash the cells twice with HBSS to remove excess dye.

e Place the plate in a fluorometric imaging plate reader and measure the baseline
fluorescence.

e Add varying concentrations of MDL-29951 to the wells and monitor the change in
fluorescence over time, indicative of intracellular calcium concentration changes.

Calculate the ECso value from the dose-response curve.

cAMP Accumulation Assay (GPR17)

This protocol is based on the methods described by Hennen et al. (2013).

Objective: To determine the effect of MDL-29951 on adenylyl cyclase activity through GPR17.
Materials:

e CHO-K1 cells stably expressing human GPR17

» Forskolin

e MDL-29951

e CAMP assay kit (e.g., HTRF-based)

o Cell culture medium

Procedure:

o Plate the GPR17-expressing CHO-K1 cells in a 96-well plate.

» Pre-incubate the cells with varying concentrations of MDL-29951.
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» Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cCAMP levels).

e Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-
based cAMP kit according to the manufacturer's instructions.

o Determine the ability of MDL-29951 to inhibit forskolin-stimulated cAMP accumulation
(indicative of Gai coupling).

ERK1/2 Phosphorylation Assay (GPR17)

This protocol is based on the methods described by Hennen et al. (2013).
Objective: To assess the activation of the MAPK/ERK pathway by MDL-29951 through GPR17.

Materials:

1321N1 cells stably expressing human GPR17

e MDL-29951

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

o HRP-conjugated secondary antibody

e SDS-PAGE gels and Western blotting equipment

o Chemiluminescence detection reagents

Procedure:

o Plate the GPR17-expressing 1321N1 cells and serum-starve overnight.

o Treat the cells with varying concentrations of MDL-29951 for a specified time (e.g., 5-15
minutes).

» Lyse the cells and determine the protein concentration.
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o Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
e Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

 After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody for
loading control.

e Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation
relative to the untreated control.

In Vivo Studies

MDL-29951 has demonstrated activity in vivo. It has been shown to block NMDA receptor-
dependent convulsions in audiogenic seizure-susceptible mice.[2][5] It also exhibits
antinociceptive effects in a formalin-induced pain model in mice.[1][2]

Safety and Toxicology

There is limited publicly available information on the formal safety and toxicology profile of
MDL-29951. As a research chemical, it should be handled with appropriate laboratory safety
precautions.

Conclusion

MDL-29951 is a valuable pharmacological tool with a unique dual-action profile as a potent
NMDA receptor antagonist and a GPR17 agonist. This guide provides a comprehensive
summary of its chemical and pharmacological properties, along with detailed experimental
protocols for its characterization. The information presented herein is intended to support
researchers, scientists, and drug development professionals in their investigation of the
therapeutic potential of targeting the NMDA and GPR17 receptor systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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